4-Chloro-3-methoxybenzenesulfonamide
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Overview
Description
4-Chloro-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is known for its applications as a disinfectant and oxidizing agent. This compound is a white crystalline powder that is soluble in water and exhibits strong oxidizing properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 4-chloro-3-methoxybenzenesulfonamide belongs, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph and fluid balance .
Mode of Action
Sulfonamides typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid, which is crucial for bacterial growth and replication .
Biochemical Pathways
As a sulfonamide, it likely impacts the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthase .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting folic acid synthesis .
Biochemical Analysis
Biochemical Properties
The role of 4-Chloro-3-methoxybenzenesulfonamide in biochemical reactions is not well-documented in the literature. Benzenesulfonamides are known to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds between the sulfonamide group and the active site of the enzyme or protein .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonamides .
Scientific Research Applications
4-Chloro-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its disinfectant properties.
Industry: It is used in the formulation of cleaning agents and disinfectants due to its strong oxidizing properties
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Similar in structure but lacks the chlorine atom.
4-Chloro-3-methylbenzenesulfonamide: Similar but has a methyl group instead of a methoxy group.
4-Chloro-3-nitrobenzenesulfonamide: Contains a nitro group instead of a methoxy group
Uniqueness
4-Chloro-3-methoxybenzenesulfonamide is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties such as increased reactivity and solubility. These properties make it particularly useful in applications requiring strong oxidizing agents and disinfectants .
Properties
IUPAC Name |
4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVHRFWNCQBULB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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